[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
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Overview
Description
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines the indole nucleus with chloro and dichlorophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole-2,3-dione core.
Addition of Dichlorophenyl Group: The dichlorophenyl group is added through a Friedel-Crafts alkylation reaction.
Formation of O-Acetyloxime: The final step involves the formation of the O-acetyloxime group through an oximation reaction using hydroxylamine and acetic anhydride.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Hydrolysis: The O-acetyloxime group can be hydrolyzed to form the corresponding oxime.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) include other indole derivatives such as:
Isatin: Known for its antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) lies in its specific substitution pattern and the presence of the O-acetyloxime group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11Cl3N2O3 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3/b21-16- |
InChI Key |
FYDNEGZPIGZJST-PGMHBOJBSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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